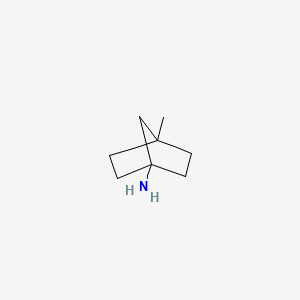
4-Methylnorbornan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylnorbornan-1-amine is an organic compound with the molecular formula C8H15N. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by a norbornane skeleton with a methyl group and an amine group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnorbornan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylnorbornanone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-methylnorbornanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylnorbornan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
Scientific Research Applications
4-Methylnorbornan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4-Methylnorbornan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in amine metabolism.
Comparison with Similar Compounds
Norbornan-1-amine: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-Methylcyclohexanamine: Similar structure but with a cyclohexane ring instead of a norbornane skeleton.
Uniqueness: 4-Methylnorbornan-1-amine is unique due to its norbornane skeleton, which imparts rigidity and specific stereochemical properties. This structural feature distinguishes it from other amines and influences its reactivity and applications.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
4-methylbicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C8H15N/c1-7-2-4-8(9,6-7)5-3-7/h2-6,9H2,1H3 |
InChI Key |
JNXVFDZSPQKSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















